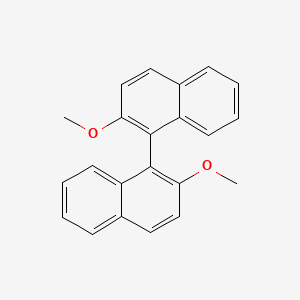

2,2'-Dimethoxy-1,1'-binaphthalene

説明

Significance of Axially Chiral Biaryls in Contemporary Chemistry

Axially chiral biaryls are of paramount importance in contemporary chemistry due to their widespread presence in natural products, pharmaceuticals, and advanced functional materials. researchgate.netrsc.org Their most notable application is as chiral ligands and organocatalysts in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. rsc.orgresearchgate.net The well-defined and rigid chiral environment provided by these biaryl scaffolds is highly effective in controlling the stereochemical outcome of chemical reactions. nih.gov This has made them indispensable tools for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the biological activity of a drug can be highly dependent on its chirality. catalysis.blog

Historical Context and Development of Binaphthalene Derivatives

The study of binaphthalene derivatives dates back to the early 20th century with the resolution of 1,1'-bi-2-naphthol (B31242) (BINOL), a foundational precursor to a vast array of chiral binaphthyl compounds. wikipedia.org The recognition of their unique chiral properties spurred extensive research into their synthesis and applications. A significant milestone in this area was the development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), a chiral diphosphine ligand derived from BINOL, which has been extensively used in asymmetric catalysis since the 1980s. catalysis.blogevitachem.com The success of BINOL and BINAP has inspired the synthesis of a multitude of other binaphthyl derivatives with diverse substitution patterns, each designed to fine-tune the steric and electronic properties of the chiral pocket for specific catalytic applications. nih.govchemrxiv.org

Structural Features and Atropisomerism of 2,2'-Dimethoxy-1,1'-binaphthalene

The defining structural feature of this compound is the C-C single bond connecting the two naphthalene (B1677914) rings. The steric hindrance caused by the methoxy (B1213986) groups at the 2 and 2' positions restricts free rotation around this bond, giving rise to atropisomerism. princeton.edu This phenomenon results in the existence of two non-superimposable, mirror-image stereoisomers (enantiomers), designated as (R) and (S). sigmaaldrich.comsigmaaldrich.com The energy barrier to rotation is sufficiently high to allow for the separation and isolation of these enantiomers, which are stable against racemization under normal conditions. acs.org The specific arrangement of the two naphthalene rings in space creates a C2-symmetric chiral environment, which is a key factor in its efficacy in asymmetric transformations. nih.gov

Overview of Research Trajectories for this compound

Research concerning this compound has followed several key trajectories. A primary focus has been on its synthesis, with efforts directed towards developing efficient and enantioselective methods to obtain the pure (R) and (S) enantiomers. researchgate.net Another significant area of investigation is its application as a chiral ligand in transition metal-catalyzed reactions. researchgate.net While not as extensively studied as its dihydroxy counterpart, BINOL, the methoxy derivative offers different solubility and coordination properties that can be advantageous in certain catalytic systems. Furthermore, research has explored its use as a chiral building block for the synthesis of more complex molecular architectures, including those with applications in materials science.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and characterization.

| Property | Value | Source |

| Molecular Formula | C22H18O2 | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Weight | 314.38 g/mol | sigmaaldrich.comsigmaaldrich.comfishersci.com |

| Appearance | White to off-white crystalline powder | fishersci.comchemicalbook.com |

| Melting Point | 198-202 °C | fishersci.com |

| Optical Activity [α]20/D ((R)-enantiomer) | +52° (c = 1% in chloroform) | sigmaaldrich.com |

| Optical Activity [α]20/D ((S)-enantiomer) | -52° (c = 1% in chloroform) | sigmaaldrich.com |

| Solubility | Soluble in acetone (B3395972) (warm), chloroform, THF (warm), dichloromethane; Insoluble in water, ethyl alcohol, hexane (B92381), methanol, toluene | fishersci.com |

| Boiling Point | 414.1 °C at 760 mmHg | alfa-chemistry.com |

Synthesis

The synthesis of this compound typically starts from the corresponding dihydroxy precursor, 1,1'-bi-2-naphthol (BINOL). The most common method involves the methylation of BINOL.

A widely used procedure for the synthesis of (S)-2,2'-dimethoxy-1,1'-binaphthalene involves the treatment of (S)-1,1'-bi-2-naphthol with a methylating agent. researchgate.net A typical protocol uses methyl iodide and potassium carbonate. researchgate.net Another approach employs dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521). researchgate.net The racemic form of this compound can be synthesized from racemic BINOL, which in turn can be prepared by the oxidative coupling of 2-naphthol (B1666908) using an iron(III) chloride oxidant. wikipedia.org

Applications in Asymmetric Catalysis

While BINOL and BINAP are more ubiquitously employed, this compound and its derivatives have also found utility as chiral ligands in various asymmetric catalytic reactions. The methoxy groups can influence the electronic and steric environment of the catalytic center, leading to different reactivity and selectivity profiles compared to other binaphthyl ligands.

For instance, derivatives of this compound have been used in the synthesis of chiral ligands for transition-metal-catalyzed reactions. These ligands can be effective in reactions such as asymmetric hydrogenation and carbon-carbon bond-forming reactions. The specific structure of the binaphthyl backbone provides a rigid and predictable chiral environment that is essential for achieving high levels of enantioselectivity.

Applications in Material Science

The rigid and chiral structure of this compound makes it an interesting building block for the development of advanced materials. Its incorporation into polymers can induce helical structures, leading to chiral materials with unique optical or electronic properties.

For example, derivatives of binaphthyl compounds are being investigated for their potential in creating materials with aggregation-induced emission (AIE) or circularly polarized luminescence (CPL) properties. rsc.org These properties are of interest for applications in displays, sensors, and chiral recognition. The synthesis of polymers incorporating the this compound unit has been explored to create materials with specific chiroptical responses.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAADAKPADTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952077 | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8 | |

| Record name | NSC244962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2960-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 35294-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75640-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Preparation of 2,2 Dimethoxy 1,1 Binaphthalene

Direct Synthesis Approaches to 2,2'-Dimethoxy-1,1'-binaphthalene

Direct methods aim to construct the this compound backbone, often starting from simpler naphthalene (B1677914) precursors.

A prevalent and straightforward method for the synthesis of this compound is the methylation of the hydroxyl groups of 1,1'-Bi-2-naphthol (B31242) (BINOL). researchgate.net This reaction is typically achieved by treating BINOL with a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide, while bases such as sodium hydride or potassium carbonate are used to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic naphthoxide ions.

The reaction proceeds via a Williamson ether synthesis mechanism. The choice of solvent and reaction conditions can influence the yield and purity of the product. For instance, the reaction can be carried out in solvents like anhydrous tetrahydrofuran (B95107) (THF) or acetone (B3395972).

Table 1: Representative Conditions for the Methylation of BINOL

| Methylating Agent | Base | Solvent | Yield (%) |

| Dimethyl sulfate | Sodium hydroxide (B78521) | Water/Dioxane | High |

| Methyl iodide | Potassium carbonate | Acetone | Good |

| Methyl iodide | Sodium hydride | THF | High |

This method is advantageous as both racemic and enantiomerically pure BINOL are commercially available, allowing for the direct synthesis of either racemic or enantiopure this compound. sigmaaldrich.comsigmaaldrich.com

Oxidative coupling of naphthalene derivatives presents another synthetic route. While the direct oxidative coupling of 2-methoxynaphthalene (B124790) to yield this compound is less commonly reported, the oxidative coupling of 2-naphthol (B1666908) to form BINOL is a well-established process. The resulting BINOL can then be methylated as described above.

Various transition metal-based catalysts have been employed for the oxidative coupling of 2-naphthol. Iron(III) chloride (FeCl₃) is a classic and cost-effective reagent for this transformation. nih.govnih.gov The reaction proceeds through a radical mechanism, where the iron(III) center oxidizes the naphthol to a naphthoxy radical, which then dimerizes. More recently, iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been developed, offering a pathway to enantioenriched BINOL derivatives. mdpi.com

Ruthenium complexes have also been shown to catalyze the oxidative coupling of 2-naphthol. These catalytic systems can offer advantages in terms of efficiency and selectivity. The development of asymmetric versions of these oxidative coupling reactions is an active area of research, aiming to provide enantiomerically pure BINOL, and subsequently this compound, directly.

Enantiomeric Resolution Strategies for this compound

For applications requiring a single enantiomer, the resolution of racemic this compound is essential. Several techniques have been successfully employed.

Chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by conventional methods such as crystallization. Subsequently, the resolving agent is removed to yield the individual enantiomers.

For binaphthyl derivatives, chiral acids like tartaric acid and its derivatives, as well as mandelic acid, have been used as resolving agents. nih.govacs.orgnih.govrsc.org Although direct resolution of this compound via diastereomeric salt formation is not feasible due to the absence of a basic or acidic functional group, this method is highly relevant for the resolution of its precursor, BINOL. The separated enantiomers of BINOL can then be methylated to produce enantiopure this compound. The efficiency of the resolution depends on the choice of the resolving agent, the solvent, and the crystallization conditions.

Table 2: Common Chiral Resolving Agents for Binaphthyl Derivatives

| Resolving Agent | Type of Interaction |

| Tartaric acid derivatives | Diastereomeric salt formation with basic binaphthyls or complex formation |

| (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Diastereomeric salt formation |

| Mandelic acid derivatives | Diastereomeric salt formation |

| Brucine | Diastereomeric salt formation with acidic binaphthyls |

A remarkable property of this compound is its ability to undergo spontaneous resolution upon crystallization. The racemic compound crystallizes as a conglomerate, which is a physical mixture of separate crystals of the (R)- and (S)-enantiomers. This behavior is relatively rare and allows for resolution without the need for a chiral auxiliary.

The process, often referred to as preferential crystallization or resolution by entrainment, involves seeding a supersaturated solution of the racemate with crystals of one pure enantiomer. This induces the crystallization of that same enantiomer, leaving the other enantiomer enriched in the solution. By alternating the seeding with (R)- and (S)-crystals, both enantiomers can be obtained in high enantiomeric purity.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers, including this compound and related compounds. nih.govresearchgate.netnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for the resolution of binaphthyl derivatives. daicelchiral.comuvison.comphenomenex.comdr-maisch.com The choice of the specific CSP and the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) are critical for achieving good separation.

Table 3: Examples of Chiral HPLC Columns for Binaphthyl Separation

| Column Type | Chiral Selector | Typical Mobile Phase |

| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Chiralpak® AS | Amylose tris((S)-α-methylbenzylcarbamate) | Hexane/Ethanol |

| Chiralpak® IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane/Ethanol |

The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of a chiral separation. For preparative separations, larger diameter columns and optimized loading conditions are employed to isolate multigram quantities of the pure enantiomers. researchgate.netchiraltech.com

Stereocontrolled Synthesis of Specific Enantiomers (R)- and (S)-2,2'-Dimethoxy-1,1'-binaphthalene

The synthesis of enantiomerically pure (R)- and (S)-2,2'-Dimethoxy-1,1'-binaphthalene is a critical process in asymmetric synthesis, as these atropisomeric compounds serve as important precursors and ligands. The stereocontrolled preparation of these specific enantiomers is typically achieved through two primary strategies: the derivatization of enantiopure precursors or the resolution of a racemic mixture.

A prevalent and straightforward method for synthesizing the individual (R) and (S) enantiomers of this compound involves the methylation of the corresponding enantiomers of 1,1'-Bi-2-naphthol (BINOL). researchgate.netorgsyn.org BINOL is a widely available and extensively studied chiral compound that can be resolved into its (R) and (S) forms with high efficiency. orgsyn.org

The synthesis begins with the selected enantiomer of BINOL, for instance, (S)-BINOL. This starting material is treated with a methylating agent in the presence of a base. A common procedure involves using dimethyl sulfate ((CH₃)₂SO₄) as the methyl source and a base like sodium hydroxide (NaOH) or potassium carbonate. researchgate.net The reaction effectively converts the two hydroxyl groups of BINOL into methoxy (B1213986) groups, yielding the desired (S)-2,2'-Dimethoxy-1,1'-binaphthalene. The same procedure, when applied to (R)-BINOL, produces the (R)-enantiomer. This method is highly effective because the stereochemical integrity of the binaphthyl backbone is maintained throughout the reaction, ensuring that the chirality of the starting BINOL directly translates to the product. nih.gov

A typical reaction sequence starting from (S)-BINOL is outlined below:

(Step 1) : (S)-1,1'-Bi-2-naphthol is dissolved in a suitable solvent system, such as an aqueous solution of sodium hydroxide.

(Step 2) : Dimethyl sulfate is added to the reaction mixture. The reaction is often performed at room temperature and may be gently heated to ensure completion. researchgate.net

(Step 3) : After the reaction is complete, the product, (S)-2,2'-dimethoxy-1,1'-binaphthalene, is isolated and purified.

This synthetic route is advantageous due to its simplicity and the high yields often achieved.

Table 1: Synthesis of (S)-2,2'-Dimethoxy-1,1'-binaphthalene from (S)-BINOL

| Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|

| (S)-1,1'-Bi-2-naphthol ((S)-BINOL) | Dimethyl sulfate ((CH₃)₂SO₄), Sodium Hydroxide (NaOH) | (S)-2,2'-Dimethoxy-1,1'-binaphthalene | Aqueous NaOH, Room temperature followed by heating to 100 °C. researchgate.net |

Another strategy for obtaining the pure enantiomers is through the resolution of racemic this compound. This can be accomplished through various techniques, including classical resolution via diastereomeric salt formation with a chiral resolving agent or through chromatographic methods using a chiral stationary phase. A notable, though less common, method is spontaneous resolution, where the racemic compound crystallizes from a solution as a conglomerate, a physical mixture of separate crystals of the (R) and (S) enantiomers. acs.org

However, a more practical and widely adopted approach is the resolution of the precursor, BINOL, which is well-established. orgsyn.org Methods for BINOL resolution include the formation of co-crystals with chiral bases like N-benzylcinchonidinium chloride, which selectively crystallizes one enantiomer, allowing for the separation of both (R)- and (S)-BINOL in high yield and enantiomeric excess. orgsyn.org Once the enantiopure BINOL is obtained, it can be converted to the target methoxy derivative as described previously.

The physical properties of the individual enantiomers are distinct, particularly their interaction with plane-polarized light, which is a defining characteristic of chiral molecules.

Table 2: Physical Properties of (R)- and (S)-2,2'-Dimethoxy-1,1'-binaphthalene Enantiomers

| Property | (R)-(+)-2,2'-Dimethoxy-1,1'-binaphthalene | (S)-(-)-2,2'-Dimethoxy-1,1'-binaphthalene |

|---|---|---|

| CAS Number | 35294-28-1 sigmaaldrich.com | 75640-87-8 sigmaaldrich.com |

| Molecular Formula | C₂₂H₁₈O₂ | |

| Molecular Weight | 314.38 g/mol | |

| Appearance | Powder sigmaaldrich.com | Solid sigmaaldrich.com |

| Specific Rotation [α]20/D | +52° (c = 1% in chloroform) sigmaaldrich.com | -52° (c = 1% in chloroform) sigmaaldrich.com |

Compound Index

Derivative Synthesis and Chemical Transformations of 2,2 Dimethoxy 1,1 Binaphthalene

Functionalization at Naphthalene (B1677914) Ring Positions (e.g., 3,3'-, 4,4'-, 6,6'-, 7,7'-, 8,8'-positions)

The strategic modification of the 2,2'-dimethoxy-1,1'-binaphthalene core at its peripheral positions is a key strategy for fine-tuning the steric and electronic properties of the resulting molecules. This has led to the creation of a diverse family of derivatives with applications in catalysis and materials science.

Halogenation Reactions (e.g., Bromination, Triflation)

Halogenation, particularly bromination, is a common first step in the functionalization of this compound. For instance, (S)-2,2'-dimethoxy-1,1'-binaphthalene can be treated with n-BuLi and N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by 1,2-dibromo-1,1,2,2-tetrachloroethane to yield (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene. researchgate.net Another approach involves the bromination of (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene using N-bromosuccinimide (NBS) to introduce bromine atoms, which can then be further functionalized. nih.gov

Triflation is another important method for activating the binaphthyl core for subsequent cross-coupling reactions. The hydroxyl groups of 1,1'-bi-2-naphthol (B31242) can be converted to triflate groups, which are excellent leaving groups. orgsyn.org For example, less sterically hindered (S)-7,7'-dihydroxy-2,2'-dimethoxy-1,1'-binaphthyl can be successfully converted to the corresponding ditriflate. lookchem.com

| Starting Material | Reagents | Product | Reference |

| (S)-2,2'-dimethoxy-1,1'-binaphthalene | n-BuLi, TMEDA, 1,2-dibromo-1,1,2,2-tetrachloroethane | (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthalene | researchgate.net |

| (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene | N-bromosuccinimide (NBS) | Brominated derivative | nih.gov |

| (S)-7,7'-dihydroxy-2,2'-dimethoxy-1,1'-binaphthyl | Triflic anhydride, pyridine | (S)-7,7'-bis(trifluoromethanesulfonyloxy)-2,2'-dimethoxy-1,1'-binaphthyl | orgsyn.orglookchem.com |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) provides a direct route to introduce various functional groups onto the electron-rich naphthalene rings of this compound. youtube.commasterorganicchemistry.com While specific examples directly on the parent this compound are less commonly detailed in the provided context, the principles of EAS are fundamental to organic synthesis. youtube.commasterorganicchemistry.comyoutube.com These reactions typically involve the generation of a strong electrophile that is then attacked by the aromatic ring. youtube.com The directing effects of the existing methoxy (B1213986) groups would influence the position of substitution.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Negishi, Kumada)

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used to modify this compound derivatives.

The Suzuki coupling , which pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a popular choice. libretexts.orgbeilstein-journals.org For example, 6,6'-dibromo-2,2'-diethoxy-1,1'-binaphthalene has been coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B166112) to synthesize more complex structures. nih.gov

The Negishi coupling utilizes an organozinc reagent and an organic halide, also typically catalyzed by palladium or nickel. wikipedia.orgorgsyn.org This reaction is noted for its high reactivity and functional group tolerance. wikipedia.orgorgsyn.orgbeilstein-journals.org

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and involves the reaction of a Grignard reagent with an organic halide, often catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org

| Reaction Name | Key Reagents | Catalyst | Reference |

| Suzuki Coupling | Organoboron compound, Organic halide/triflate | Palladium | libretexts.orgbeilstein-journals.orgnih.gov |

| Negishi Coupling | Organozinc compound, Organic halide/triflate | Palladium or Nickel | wikipedia.orgorgsyn.orgbeilstein-journals.org |

| Kumada Coupling | Grignard reagent, Organic halide | Nickel or Palladium | organic-chemistry.orgwikipedia.org |

Introduction of Phosphine (B1218219) Moieties (e.g., phosphoramidites, bis(diphenylphosphino) derivatives)

The introduction of phosphine groups onto the binaphthyl scaffold is crucial for the development of chiral ligands for asymmetric catalysis.

Phosphoramidites are synthesized from the corresponding binaphthols and are widely used in the synthesis of oligonucleotides. nih.govtwistbioscience.comnih.gov These synthons are activated for condensation to form phosphite (B83602) triester linkages. nih.gov

Bis(diphenylphosphino) derivatives , such as BINAP and its analogues, are a cornerstone of asymmetric catalysis. The synthesis of (R)- and (S)-7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene has been described, highlighting the importance of functionalizing the binaphthyl core to create new ligands. scholaris.caresearchgate.netresearchgate.net The synthesis often involves the reaction of a ditriflate derivative with diphenylphosphine (B32561) in the presence of a nickel catalyst. orgsyn.orgscholaris.ca

Synthesis of Thiocrown Ether Derivatives

Thiocrown ethers derived from 1,1'-binaphthalene-2,2'-diol have been synthesized through multi-step procedures. One approach involves the ortho-lithiation of 2,2'-dimethoxy-1,1'-binaphthyl, followed by formylation, reduction, and bromination to yield 3,3'-bis(bromomethyl)-2,2'-dimethoxy-1,1'-binaphthyl. nih.govcapes.gov.br This intermediate can then be reacted with various dithiols to form the corresponding thiocrown ethers. nih.govcapes.gov.br Another strategy involves the reaction of dithiol with a binaphthyl derivative containing good leaving groups. iucr.org

Carboxylation and Esterification Reactions

Carboxylation of the binaphthyl skeleton can be achieved through methods like lithium-halogen exchange followed by reaction with carbon dioxide. cardiff.ac.uk The resulting carboxylic acids can be important for creating new ligands or materials. For instance, 2,2'-bis(carboxymethoxy)-1,1'-binaphthyl can be produced by the hydrolysis of the corresponding diester. google.com

Esterification is another key transformation. For example, (aS)-2'-methoxy-(1,1'-binaphthyl)-2-carboxylic acid has been synthesized, and its derivatives have been used as ligands in asymmetric catalysis. researchgate.net

Synthesis of Polymeric and Macrocyclic Structures Incorporating this compound Units

The incorporation of this compound into larger polymeric and macrocyclic structures has been an area of significant research, aiming to create materials with tailored optical and molecular recognition properties.

Optically active aromatic ether ketone macrocycles featuring 2,2'-dimethoxy-1,1'-binaphthyl-6,6'-diyl moieties have been synthesized. tandfonline.comtandfonline.com The synthetic strategy commences with the regioselective diacylation at the 6,6'-positions of (S)-2,2'-dimethoxy-1,1'-binaphthyl. tandfonline.com This is achieved through a P₂O₅-MsOH-mediated electrophilic aromatic substitution reaction with 4-fluorobenzoic acid, yielding (S)-6,6'-bis(4-fluorobenzoyl)-2,2'-dimethoxy-1,1'-binaphthyl. tandfonline.com Subsequent stepwise nucleophilic aromatic substitution reactions with various aromatic diols lead to the formation of the desired macrocycles. tandfonline.comtandfonline.com These macrocycles possess rigid and optically active cavities, making them promising candidates for chiral recognition and molecular separation materials. tandfonline.com

The synthesis of these macrocycles can be summarized in the following steps:

Diacylation: Reaction of (S)-2,2'-dimethoxy-1,1'-binaphthyl with an aromatic carboxylic acid (e.g., 4-fluorobenzoic acid) in the presence of a condensing agent like P₂O₅-MsOH. tandfonline.com

Macrocyclization: A two-step nucleophilic aromatic substitution reaction between the resulting diacylated binaphthyl derivative and an aromatic diol in the presence of a base such as K₂CO₃. tandfonline.com

The structures of the resulting macrocycles are typically confirmed using NMR and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. tandfonline.comtandfonline.com

| Starting Binaphthyl Derivative | Diol Reactant | Resulting Structure Type | Reference |

| (S)-6,6'-bis(4-fluorobenzoyl)-2,2'-dimethoxy-1,1'-binaphthyl | Aromatic diols | Aromatic ether ketone macrocycle | tandfonline.comtandfonline.com |

Furthermore, wholly aromatic polyketones have been synthesized that incorporate these macrocyclic units within their main chains. tandfonline.com These polymers are expected to exhibit unique properties derived from the ordered, chiral cavities of the macrocycles. tandfonline.com The synthesis of fully aromatic polyketones has also been achieved using nickel-mediated aromatic coupling polymerization, demonstrating another route to polymers derived from binaphthyl-related structures. acs.org

Preparation of Hybrid Ligands and Scaffolds

The functionalization of the this compound core at various positions allows for the creation of hybrid ligands and scaffolds with diverse functionalities. These derivatives are designed for applications in asymmetric catalysis and materials science.

One notable example is the synthesis of (R)-(2,2'-dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid. researchgate.net The synthesis starts from (R)-1,1'-bi-2-naphthol ((R)-BINOL), which is first methylated to produce (R)-2,2'-dimethoxy-1,1'-binaphthalene. researchgate.net This intermediate then undergoes a directed ortho-metalation using n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting dilithiated species is then reacted with triethyl borate (B1201080) (B(OEt)₃) followed by acidic workup to yield the target diboronic acid. researchgate.net

The synthetic sequence is as follows:

Methylation: (R)-BINOL is treated with dimethyl sulfate (B86663) in the presence of a base (e.g., NaOH) to form (R)-2,2'-dimethoxy-1,1'-binaphthalene. researchgate.net

Directed ortho-Metalation: The dimethoxybinaphthyl intermediate is reacted with n-BuLi/TMEDA to achieve lithiation at the 3 and 3' positions. researchgate.net

Borylation: The dilithiated intermediate is quenched with an electrophilic boron source like triethyl borate. researchgate.net

Hydrolysis: The resulting boronic ester is hydrolyzed with an acid (e.g., HCl) to afford the final diboronic acid. researchgate.net

Applications in Asymmetric Catalysis

2,2'-Dimethoxy-1,1'-binaphthalene as a Chiral Ligand Platform

The binaphthyl structure is a privileged scaffold in asymmetric catalysis. The 2,2'-dimethoxy groups can be retained or chemically transformed into other functionalities, such as phosphines or amines, to create powerful bidentate ligands. These ligands, when complexed with a metal center, form a chiral environment that dictates the stereochemical outcome of a reaction.

The design of effective chiral ligands from the this compound scaffold hinges on several key principles aimed at maximizing enantioselective induction. The primary source of chirality is the atropisomeric binaphthyl backbone, which creates a rigid and predictable asymmetric environment when coordinated to a metal center. The development of novel chiral ligands and catalysts is crucial for effectively inducing asymmetry in chemical reactions. nih.gov

Key design strategies include:

Steric and Electronic Tuning: The methoxy (B1213986) groups at the 2 and 2' positions, or other functional groups introduced at various positions on the binaphthyl rings, exert significant steric and electronic influence. researchgate.net These groups can be modified to create a "chiral pocket" around the metal's active site, which sterically favors the approach of a substrate from one direction over another. This precise control is essential for high enantioselectivity. msu.edu

Bite Angle Modification: The positions at which coordinating groups (like phosphines) are attached to the binaphthyl skeleton influence the "bite angle" of the resulting bidentate ligand. This angle is a critical parameter in determining the geometry of the metal complex and, consequently, its catalytic activity and selectivity.

Bifunctional Coordination: Modern ligand design often incorporates bifunctional properties. For instance, ligands can be designed not only to bind the metal but also to interact with the substrate through other mechanisms like hydrogen bonding, further enhancing stereochemical control.

The goal of these principles is to create a catalyst system where the transfer of chiral information from the ligand to the substrate is highly efficient. nih.gov

Ligands derived from the this compound platform are known to coordinate with a wide range of transition metals, including palladium (Pd), ruthenium (Ru), rhodium (Rh), nickel (Ni), and copper (Cu). publish.csiro.au The nature of this coordination is pivotal to the catalyst's function.

Typically, phosphine (B1218219) derivatives of the binaphthyl scaffold, such as MeO-BIPHEP, act as bidentate ligands, binding to the metal center through their phosphorus atoms. This chelation forms a stable, often rigid, complex. The reversibility of metal-ligand bonding is a significant aspect of their catalytic function. nih.gov The structure and properties of the resulting metal-organic coordination polymers are determined by the nature of the metal centers and the type of ligands. researchgate.net

For example, in ruthenium-based hydrogenation catalysts, a diphosphine ligand derived from a binaphthyl structure occupies two coordination sites on the metal. This arrangement creates a stable chiral environment that remains intact throughout the catalytic cycle, allowing for the consistent production of an enantiomerically enriched product. ualberta.ca Similarly, palladium complexes are central to cross-coupling reactions, where the chiral ligand guides the formation of new carbon-carbon bonds. The coordination of these ligands to the metal can force a specific geometry, such as a tetrahedral arrangement, which can be crucial for selectivity. nih.gov Studies have shown that the coordination of binaphthyl-based ligands with metals like Ni(II) and Cu(II) can form one-dimensional looping chain structures. publish.csiro.au

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key industrial process for creating chiral molecules. Catalysts incorporating ligands derived from the dimethoxy-binaphthyl framework have shown high efficacy in these reactions. Ruthenium(II) complexes bearing BINAP-type ligands are particularly notable for their broad substrate scope. ethz.ch

These catalysts are effective for the enantioselective hydrogenation of various substrates, including ketones and olefins. ethz.chresearchgate.net For instance, Ru(II)/BINAP systems can hydrogenate β-keto esters to their corresponding chiral alcohols with excellent enantioselectivity, often achieving up to 99% enantiomeric excess (ee). ethz.ch The mechanism involves the formation of a chiral Ru-dihydride species where the binaphthyl ligand framework creates a distinct chiral pocket, ensuring that hydrogen is delivered to one face of the substrate preferentially. ualberta.ca

The performance of these catalysts can be fine-tuned by modifying the substituents on the phosphine groups or the binaphthyl backbone itself. This allows for the optimization of the catalyst for specific substrates, highlighting the modularity of the binaphthyl platform.

| Substrate Type | Catalyst System (Example) | Enantiomeric Excess (ee) | Reference |

| β-Keto Esters | [RuII((R)-BINAP)] | 99% | ethz.ch |

| meso Cyclic Imides | trans-[Ru((R)-BINAP)(H)₂((R,R)-dpen)] | 97% | ualberta.ca |

| Acetylinic Ketones | Chiral Ru catalyst with TsDPEN | 97% | princeton.edu |

| Simple Ketones | trans-RuH(η¹-BH₄)(tolbinap)(dpen) | High | researchgate.net |

This table presents representative data for BINAP-type catalyst systems, illustrating the effectiveness of the binaphthyl scaffold in asymmetric hydrogenation.

Asymmetric Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon (C-C) bonds with high stereocontrol is a central goal of organic synthesis. Ligands derived from this compound are instrumental in several such transformations.

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming C-C bonds between organoboron compounds and organic halides. When a chiral ligand is used, this reaction can be performed asymmetrically to create axially chiral biaryl compounds, which are important structural motifs in many natural products and pharmaceuticals.

Palladium catalysts supported by chiral monophosphine ligands based on a binaphthyl or biphenyl (B1667301) backbone have been successfully developed for this purpose. beilstein-journals.org These ligands create a chiral environment around the palladium atom that influences the reductive elimination step, thereby determining the final product's stereochemistry. In some systems, these reactions can proceed with high yields and good enantioselectivity under mild conditions. beilstein-journals.org For example, the coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids using a chiral-bridged biphenyl monophosphine ligand yielded axially chiral biaryls with up to 88% ee. beilstein-journals.org The use of specific ligands can even allow for stereoretentive coupling of substrates like unprotected 3,3'-dibromo-BINOL. researchgate.net

| Reactant 1 | Reactant 2 | Chiral Ligand Type | Yield | Enantiomeric Excess (ee) | Reference |

| 3-Methyl-2-bromophenylamide | 1-Naphthaleneboronic acid | Chiral-bridged biphenyl monophosphine (L7) | up to 99% | up to 88% | beilstein-journals.org |

| (Z)-β-enamido triflate | Arylboronic acid | Pd(PPh₃)₄ | 70% | 93:7 (retention) | d-nb.info |

| (Z)-β-enamido triflate | Arylboronic acid | Pd(dppf)Cl₂ | 70% | 29:71 (inversion) | d-nb.info |

This table showcases the application of chiral phosphine ligands in asymmetric Suzuki-Miyaura coupling, demonstrating control over yield and stereoselectivity.

The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction that produces chiral β-amino carbonyl compounds, which are valuable building blocks for synthesizing nitrogen-containing molecules, including many pharmaceuticals. The catalysis of this reaction can be achieved using chiral metal complexes.

While direct examples focusing solely on this compound are specific, the broader class of chiral N,N'-dioxide ligands, often built upon chiral backbones like binaphthyls, have proven highly effective. These ligands, when complexed with metal ions such as Ni(II) or Mg(II), catalyze the reaction between imines and a nucleophile like a β-keto ester. nih.gov The catalyst activates the imine and controls the facial approach of the nucleophile, leading to high diastereo- and enantioselectivity. For instance, a chiral N,N'-dioxide/Ni(II) complex has been used in a photoenolization/Mannich reaction of ortho-alkyl aromatic ketones to afford products with excellent stereoselectivity. nih.gov These results underscore the potential of binaphthyl-derived ligand platforms in orchestrating complex, stereoselective Mannich reactions. nih.govnih.gov

Asymmetric Allylation of Carbonyl Compounds

The asymmetric allylation of carbonyl compounds is a powerful method for constructing chiral homoallylic alcohols, which are versatile building blocks in organic synthesis. wikipedia.org While direct use of this compound as a catalyst is less common, its parent diol, BINOL, is a cornerstone ligand in this field. The principles governing BINOL-based catalysts are directly relevant to understanding the potential role of its methoxy-substituted analogue.

Catalytic enantioselective additions of achiral allylmetal reagents to carbonyls are a well-established strategy. wikipedia.org For instance, chiral Lewis acids prepared from BINOL derivatives and metal centers like titanium can effectively catalyze the allylation of ketones. A notable example involves a polymer-supported titanium-BINOLate complex, which demonstrates good activity and excellent enantioselectivity, often matching the results of its homogeneous counterpart. nih.gov This heterogeneous catalyst facilitates the asymmetric allylation of various ketones. nih.gov

The resulting homoallylic alcohols can be further transformed in tandem processes. For example, subsequent treatment of the allylation product with tert-butyl hydroperoxide (TBHP) can lead to a highly enantioenriched epoxy alcohol. nih.gov Another tandem sequence involves a Pauson-Khand reaction, yielding complex tricyclic enones with high enantioselectivity. nih.gov The success of these BINOL-based systems suggests that ligands derived from this compound could offer modified steric and electronic properties, potentially influencing catalyst activity and selectivity.

| Catalyst System | Substrate | Reagent | Outcome |

| Polymer-supported Ti-BINOLate | Ketones | Allylboronates | Good activity, excellent enantioselectivity nih.gov |

| [Pd(η³-allyl)Cl]₂ / (R)-BINAP | Unsymmetrical 1,3-Diketones | Cinnamyl acetate | High yields, 77-89% ee nih.gov |

This table illustrates representative catalyst systems for asymmetric allylation, highlighting the central role of binaphthyl scaffolds.

Morita–Baylis–Hillman Reactions

The Morita–Baylis–Hillman (MBH) reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. wikipedia.org This reaction is highly atom-economical and produces densely functionalized molecules. wikipedia.org The key steps in the mechanism involve the 1,4-addition of a catalyst (like a tertiary amine or phosphine) to the alkene, followed by an aldol-type addition to the aldehyde and subsequent elimination of the catalyst. wikipedia.orgorganic-chemistry.org

A significant challenge in MBH reactions is achieving high enantioselectivity. mdpi.com While various chiral catalysts, including Lewis acids and bases, have been explored, the reaction often suffers from slow rates and long reaction times. mdpi.comwordpress.com Although the binaphthyl scaffold is a staple in many other asymmetric transformations, the direct application of this compound as a catalyst or ligand in the Morita-Baylis-Hillman reaction is not prominently featured in the reviewed literature. The development of efficient chiral catalysts for the MBH reaction remains an active area of research.

Other Enantioselective Transformations

Beyond the aforementioned reactions, the chiral environment provided by the binaphthyl framework is exploited in a range of other important enantioselective transformations.

Enantioselective Oxidation Reactions

While derivatives of this compound are primarily used as ligands for reductive or bond-forming reactions, the synthesis of the binaphthyl core itself often involves an oxidative coupling step. The self-oxidative coupling of naphthol derivatives, such as 7-methoxynaphthalen-2-ol, using reagents like iron(III) chloride (FeCl₃), is a key method for constructing the racemic binaphthyl structure. nih.gov This racemic mixture is then resolved to obtain the pure enantiomers. nih.gov The application of chiral binaphthyl compounds as catalysts for the enantioselective oxidation of external substrates is a distinct area of research, where the ligand's role is to induce chirality in the oxidation of a different molecule.

Enantioselective Reduction Reactions

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic chemistry. Reagents derived from 1,1'-bi-2-naphthol (B31242) (BINOL), the parent diol of this compound, are exceptionally effective for this purpose. The most well-known of these are the BINAL-H reagents, which are lithium aluminum hydride complexes modified with BINOL. uwindsor.ca

These reagents exhibit high enantioselectivity, particularly for the reduction of ketones that have a π-system (like an aryl or alkenyl group) attached to the carbonyl. uwindsor.ca The stereochemical outcome is dictated by the transition state geometry, where the bulky binaphthyl ligand creates a highly specific chiral pocket. A widely accepted model proposes a chair-like transition state where steric repulsion between the ketone's larger substituent and the naphthalene (B1677914) rings, as well as n-π repulsion between the oxygen lone pair of the ligand and the π-system of the ketone, directs the hydride delivery to one face of the carbonyl. uwindsor.ca The chirality of the resulting alcohol directly correlates with the chirality of the BINAL-H reagent used; for example, (S)-BINAL-H typically affords the (S)-alcohol. uwindsor.ca The methoxy groups in this compound, compared to the hydroxyl groups in BINOL, would prevent the formation of the aluminate complex in the same manner but could be incorporated into other types of chiral reducing catalysts.

| Reagent Type | Ketone Substrate Type | Proposed Transition State Feature |

| BINAL-H ((R)- or (S)-BINOL-LiAlH₄) | Ketones with a π-system | Chair-like, avoids n-π repulsion uwindsor.ca |

This table summarizes the key features of BINAL-H reagents in the enantioselective reduction of ketones.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. libretexts.org These reactions, such as the Diels-Alder, [2+2] cycloadditions, and dipolar cycloadditions, form ring structures by combining two π-systems. libretexts.org The use of chiral Lewis acids to catalyze these reactions can induce high levels of enantioselectivity.

Chiral binaphthyl-based ligands are frequently employed in this context. For instance, metal complexes incorporating BINOL or its derivatives can act as chiral Lewis acids, coordinating to one of the reactants and directing the approach of the second reactant to a specific face. This strategy has been successfully applied to various cycloaddition reactions, including the synthesis of complex cyclobutane (B1203170) structures. researchgate.net While the search results highlight the general utility of binaphthyl ligands in cycloadditions, specific examples detailing the performance of this compound itself as the controlling chiral ligand were not explicitly detailed. However, the principles established with other BINOL derivatives are broadly applicable.

Stereochemical Investigations and Chiroptical Properties

Atropisomeric Conformation and Helical Chirality

The defining structural feature of 2,2'-Dimethoxy-1,1'-binaphthalene is its atropisomerism, a type of axial chirality resulting from hindered rotation around the single bond connecting the two naphthalene (B1677914) rings. This restricted rotation locks the molecule into one of two stable, enantiomeric conformations, designated as (R) and (S). These enantiomers are non-superimposable mirror images of each other and exhibit a helical twist.

The conformation of these atropisomers is characterized by the dihedral angle (θ) between the two naphthalene ring systems. Theoretical and experimental studies have been conducted to understand the potential energy surface as a function of this dihedral angle. Geometry optimizations using methods like dispersion-corrected density functional theory (DFT-D) have been employed to determine the most stable conformations. nih.gov The presence of the methoxy (B1213986) groups at the 2 and 2' positions contributes significantly to the rotational barrier, ensuring the stereochemical stability of the individual enantiomers at ambient temperatures.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy)

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful tool for probing the stereochemistry of chiral molecules like this compound. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of the molecule.

The CD spectrum of (R)-2,2'-dimethoxy-1,1'-binaphthyl exhibits a characteristic pattern of Cotton effects. nih.gov Specifically, it shows a positive-positive-negative Cotton effect pattern in the ¹L(b)-¹L(a) region and a strong negative couplet at the ¹B(b) band. nih.gov Theoretical calculations, such as the second-order approximate coupled cluster (CC2) method, have been used to predict and interpret the experimental CD spectra. nih.gov These theoretical approaches involve calculating the CD spectrum for a series of conformers with varying dihedral angles and then averaging them based on their relative energies to obtain a net theoretical spectrum that can be compared with experimental data. nih.gov This comparison allows for a quantitative understanding of the relationship between the dihedral angle and the observed chiroptical properties.

The analysis of CD spectra is crucial for determining the absolute configuration of binaphthyl derivatives. By comparing the experimental CD spectrum with those of related compounds with known absolute configurations, the (R) or (S) configuration of a given sample can be assigned. rsc.org

X-ray Crystallographic Analysis of Enantiomerically Pure Forms and Derivatives

X-ray crystallography provides definitive proof of the solid-state conformation and absolute configuration of enantiomerically pure this compound and its derivatives. While a crystal structure for the parent compound itself is not readily found in the provided search results, the structure of a closely related derivative, (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, has been determined. nih.gov

In the crystal structure of this derivative, the asymmetric unit contains two independent molecules. nih.gov In both molecules, the two naphthalene ring systems adopt a transoid arrangement. nih.gov The dihedral angles between the naphthalene ring systems in these two independent molecules were found to be 83.0(1)° and 89.0(1)°. nih.gov The crystal packing is stabilized by weak C-H···O hydrogen bonds. nih.gov This type of analysis provides precise bond lengths, bond angles, and the crucial dihedral angle that defines the atropisomeric conformation.

Table 1: Crystallographic Data for (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl nih.gov

| Parameter | Value |

| Chemical Formula | C₂₄H₂₂O₄ |

| Molecular Weight | 374.42 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.8608 (13) |

| b (Å) | 12.6158 (14) |

| c (Å) | 29.419 (3) |

| Volume (ų) | 4030.9 (8) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

Stereochemical Fidelity in Derivatization and Reaction Pathways

The stereochemical integrity of the binaphthyl backbone is a critical aspect in its application, particularly in asymmetric synthesis where it often serves as a chiral ligand or auxiliary. The high rotational barrier of this compound ensures that its axial chirality is maintained throughout many chemical transformations.

Derivatization reactions at the methoxy groups or other positions on the naphthalene rings generally proceed with high stereochemical fidelity, meaning the (R) or (S) configuration of the starting material is retained in the product. This reliability is fundamental to the synthesis of a vast array of chiral ligands and catalysts derived from the 1,1'-binaphthyl scaffold. For instance, the synthesis of more complex ligands from optically active 1,1'-binaphthol (BINOL) and its derivatives relies on the retention of the axial chirality. nih.gov

Furthermore, in reactions where this compound or its derivatives are used to induce chirality, understanding the reaction pathways and the mechanism of chiral transfer is essential. The well-defined and rigid chiral environment provided by the binaphthyl scaffold plays a crucial role in controlling the stereochemical outcome of these reactions.

Mechanistic Studies of Catalytic Processes Involving 2,2 Dimethoxy 1,1 Binaphthalene

Elucidation of Reaction Mechanisms and Catalytic Cycles

The elucidation of reaction mechanisms involving ligands derived from 2,2'-dimethoxy-1,1'-binaphthalene often involves a combination of experimental techniques, including kinetic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, to identify key intermediates and transition states in the catalytic cycle. While a universally applicable catalytic cycle for all reactions using this ligand framework is not feasible due to the diversity of transformations, general principles can be illustrated through well-studied examples in asymmetric catalysis, such as hydrogenation and cross-coupling reactions.

In asymmetric hydrogenation catalyzed by ruthenium complexes bearing chiral binaphthyl-based phosphine (B1218219) ligands, for instance, the catalytic cycle is generally understood to involve the coordination of the substrate to the chiral metal center. For example, in the hydrogenation of ketones, a proposed nonclassical metal-ligand bifunctional mechanism suggests the simultaneous transfer of a hydride from the ruthenium center and a proton from a coordinated diamine ligand to the carbonyl group of the substrate via a six-membered pericyclic transition state. nih.govnih.gov This mechanism avoids direct coordination of the ketone to the metal, with the reaction occurring in the outer coordination sphere of the metal complex. nih.gov The chirality of the binaphthyl backbone of the phosphine ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product.

Palladium-catalyzed cross-coupling reactions, another area where binaphthyl-derived ligands are employed, typically proceed through a cycle involving oxidative addition, transmetalation, and reductive elimination. The chiral ligand influences the geometry and electronic properties of the palladium center at each of these stages. For instance, in Suzuki-Miyaura cross-coupling, the oxidative addition of an aryl halide to a Pd(0) complex forms a Pd(II) species. The chiral environment created by the binaphthyl ligand can influence the rate and selectivity of this step. Subsequent transmetalation with a boronic acid derivative, often the rate-determining step, is followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. The steric and electronic properties of the methoxy (B1213986) groups in this compound can fine-tune the reactivity and selectivity of these steps.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is presented below:

| Step | Description | Role of Chiral Ligand |

| Oxidative Addition | The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. | The chiral ligand, such as one derived from this compound, coordinates to the palladium center, influencing the geometry and reactivity of the resulting complex. |

| Transmetalation | The Pd(II) intermediate reacts with an organometallic reagent (R'-M), transferring the R' group to the palladium center. | The chiral environment around the palladium center can influence the rate and efficiency of the transmetalation step. |

| Reductive Elimination | The two organic groups (R and R') on the palladium center couple and are eliminated to form the final product (R-R'), regenerating the Pd(0) catalyst. | The steric bulk and electronic properties of the chiral ligand are crucial in promoting the reductive elimination and influencing the stereochemical outcome if a new chiral center is formed. |

Role of Chiral Environment and Ligand-Substrate Interactions

The primary role of this compound as a chiral auxiliary in a ligand is to create a well-defined, three-dimensional chiral environment around the metal center. nih.gov This chiral pocket or cleft dictates how the substrate approaches and binds to the catalyst, thereby controlling the stereochemical outcome of the reaction. The atropisomeric nature of the binaphthyl scaffold provides a rigid and predictable chiral architecture. acs.org

The methoxy groups at the 2 and 2' positions play a significant role in shaping this chiral environment. They can influence the electronic properties of the naphthalene (B1677914) rings and may also participate in non-covalent interactions with the substrate or the metal center. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, are critical for effective stereodifferentiation.

For example, in the asymmetric Petasis reaction catalyzed by chiral biphenols, the chiral diol catalyst forms a reactive boronate species with the boronic acid substrate. nih.gov The chiral ligand then directs the approach of the other reactants, leading to an enantioselective transformation. The binaphthyl framework provides a C2-symmetric environment, which is often effective in inducing high levels of enantioselectivity.

The interaction between the chiral ligand and the substrate can be highly specific. In some cases, the substrate fits into the chiral pocket of the catalyst in a "lock-and-key" fashion. The subtle balance of attractive and repulsive forces between the ligand and the substrate in the transition state determines which of the two possible enantiomeric products is formed preferentially. The rigidity of the binaphthyl backbone ensures that this chiral information is effectively transmitted during the bond-forming or bond-breaking steps of the reaction. acs.org

Computational and Theoretical Studies on Reaction Pathways and Stereoselectivity

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the reaction pathways and understanding the origins of stereoselectivity in asymmetric catalysis. nih.govmdpi.commdpi.comsemanticscholar.org These studies allow for the detailed examination of transition state structures and the quantification of energy differences between competing diastereomeric transition states, which ultimately determine the enantiomeric excess of the product.

For catalytic systems involving ligands derived from this compound, computational studies can provide insights that are difficult to obtain through experimental means alone. Researchers can model the entire catalytic cycle, identifying the lowest energy pathway and the key intermediates. The role of the methoxy groups can be specifically probed by comparing the computed outcomes with those of analogous ligands lacking these substituents.

A typical computational study on stereoselectivity involves the following steps:

Conformational Search: Identifying the most stable conformations of the catalyst-substrate complex.

Transition State Searching: Locating the transition state structures for the formation of both enantiomers of the product.

Energy Calculations: Calculating the relative free energies of the diastereomeric transition states. The enantiomeric ratio can be predicted from the energy difference (ΔΔG‡) between these transition states.

Analysis of Non-Covalent Interactions: Examining the transition state geometries to identify the key steric and electronic interactions responsible for the observed stereoselectivity.

For instance, in a hypothetical asymmetric reaction, DFT calculations might reveal that the transition state leading to the major enantiomer is stabilized by a specific hydrogen bond between the substrate and a methoxy group of the ligand, an interaction that is absent in the transition state leading to the minor enantiomer.

The table below summarizes the kind of data that can be obtained from computational studies on a hypothetical asymmetric reaction catalyzed by a complex bearing a this compound-based ligand.

| Transition State | Relative Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions | Predicted Enantiomeric Excess (%) |

| TS-R (leading to R-enantiomer) | 0.0 | Favorable π-π stacking between substrate and naphthalene ring; steric repulsion minimized. | 95 |

| TS-S (leading to S-enantiomer) | +2.5 | Steric clash between a substrate substituent and a methoxy group; less favorable electrostatic interactions. |

These computational insights are invaluable for the rational design of new and improved chiral ligands based on the this compound scaffold, allowing for the fine-tuning of the catalyst structure to achieve higher efficiency and selectivity.

Advanced Applications and Emerging Research Areas

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the properties of carbon-based molecules and polymers to create novel electronic devices. 2,2'-Dimethoxy-1,1'-binaphthalene and its derivatives are explored for their potential contributions to this area, particularly in devices that rely on specific optical and electronic characteristics.

This compound is utilized in the research and development of organic light-emitting diodes (OLEDs). chemimpex.com In OLED technology, layers of organic compounds are used to generate light when an electric current is applied. The performance of these devices is highly dependent on the properties of the materials used in the emissive and charge-transporting layers. The incorporation of chiral binaphthyl compounds like this compound is investigated as a strategy to enhance the efficiency and color purity of OLED displays. chemimpex.com The defined stereochemistry and rigidity of the binaphthyl scaffold can influence the molecular packing in the solid state, potentially leading to improved charge mobility and electroluminescent properties.

Material Science Applications

In material science, there is a continuous search for new molecules that can impart enhanced or novel properties to bulk materials. The structural characteristics of this compound make it a candidate for creating high-performance and functional materials.

One of the direct applications in material science is the incorporation of this compound into polymer matrices. chemimpex.com Adding this compound to polymers can improve key material characteristics such as mechanical properties and thermal stability. chemimpex.com Its rigid structure can reinforce the polymer backbone, while its aromatic nature can enhance thermal resistance, making the resulting composite materials valuable for high-performance applications.

The design of advanced materials with specific, tailored properties is a major goal of modern chemistry and material science. This compound serves as a building block in the synthesis of more complex organic structures, contributing to the development of new materials. chemimpex.com Its chirality is a key feature, as it allows for the creation of materials that can interact with polarized light or other chiral molecules in a specific manner, which is essential for applications in optics and enantioselective separations.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. While direct integration of this compound itself as a primary linker in a well-characterized MOF is not extensively documented in the provided results, its parent structure, 1,1'-binaphthyl, and its derivatives are key components in creating chiral MOFs. nih.govresearchgate.net These frameworks are of interest for applications in asymmetric catalysis, gas storage, and sensing. nih.govrsc.org

Bimetallic MOFs, which incorporate two different metal ions, can exhibit synergistic effects and enhanced properties compared to their single-metal counterparts. nih.govrsc.org The introduction of chiral organic linkers derived from binaphthyl structures can lead to novel materials for luminescence and sensing applications. rsc.org For example, bianthryl-based MOFs, which share structural similarities with binaphthyl systems, have been synthesized and shown to have interesting photophysical properties. researchgate.net The principles used in these systems suggest the potential for this compound to be functionalized with coordinating groups (like carboxylic acids) to act as a chiral linker in bespoke MOF architectures.

Table 1: Research Findings on this compound Applications

| Application Area | Specific Use | Key Research Finding | Source(s) |

|---|---|---|---|

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Used to enhance the efficiency and color purity of displays. | chemimpex.com |

| Material Science | Polymer Matrix Enhancement | Improves mechanical properties and thermal stability of polymers. | chemimpex.com |

| Material Science | Advanced Material Design | Serves as a chiral building block for complex organic structures. | chemimpex.com |

| Sensors | Fluorescent Probes | Derivatives are synthesized for ion recognition and sensing of aromatic diphenols. | nih.govatlantis-press.commdpi.com |

Fluorescent Probes and Sensors

The intrinsic fluorescence of the binaphthyl core makes this compound and its derivatives excellent candidates for the development of fluorescent probes and sensors. These sensors can detect the presence of specific ions or molecules through changes in their fluorescence emission.

Research has demonstrated the synthesis of optically active fluorescent sensors containing a 1,1'-binaphthyl core. atlantis-press.com For instance, a derivative, S-N,N'-(2,2'-dimethoxy-[1,1'-binaphthalene]-6,6'-diyl)bis(ethane-1,2-diamine), was specifically synthesized for the purpose of ion recognition. atlantis-press.com Furthermore, rigid, homochiral macrocycles based on binaphthyl derivatives have been created to act as optical sensors for aromatic diphenols. nih.govmdpi.com The binding of a target molecule within the sensor's cavity can alter the dihedral angle between the two naphthyl units, leading to a detectable change in the sensor's fluorescence or circular dichroism (CD) signal. nih.govmdpi.com This "spring-like" behavior allows for the chiroptical detection of a variety of chemical species. mdpi.com

Future Research Directions and Perspectives

Development of Novel 2,2'-Dimethoxy-1,1'-binaphthalene Derivatives with Enhanced Catalytic Performance

A primary avenue for future research lies in the rational design and synthesis of novel derivatives of this compound to enhance catalytic activity and enantioselectivity. Building upon the foundational structure, modifications at the 3,3', 6,6', and 7,7' positions of the binaphthyl core can significantly influence the steric and electronic properties of the resulting ligands.

The synthesis of derivatives of the closely related 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1'-binaphthyl-2,2'-diamine (BINAM) provides a roadmap for future work. For instance, the introduction of bulky or electron-donating/withdrawing groups can fine-tune the chiral pocket of the catalyst, leading to improved substrate recognition and higher enantiomeric excesses. Research into 7,7'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene has shown that substituents can alter the basicity of the phosphorus atoms, which in turn affects catalytic behavior in reactions like asymmetric Heck reactions. weizmann.ac.il Future efforts will likely focus on creating a diverse library of this compound derivatives to screen for optimal performance in a wide range of catalytic applications.

Exploration of New Asymmetric Reactions and Substrates

The application of this compound-based catalysts is poised to expand into new frontiers of asymmetric synthesis. While traditionally used in reactions like hydrogenations and carbon-carbon bond formations, there is a growing interest in employing these chiral ligands in more complex and atom-economical transformations.

Recent advances in asymmetric catalysis highlight potential future applications. For example, binaphthyl-based ligands are being explored in palladium-catalyzed C-H activation and cycloaddition reactions, opening up new pathways to complex cyclic molecules. researchgate.netnih.gov Furthermore, the catalytic asymmetric synthesis of chiral 1,2-bis(boronic) esters represents another promising area where ligands derived from this compound could offer significant advantages. researchgate.net The development of bifunctional catalysts, where the binaphthyl scaffold is combined with other catalytic motifs, is also a burgeoning field. nih.govnih.gov This approach can lead to synergistic effects and enable previously challenging transformations.

Integration of this compound in Continuous Flow Chemistry

The integration of homogeneous catalysts into continuous flow processes is a key goal for sustainable and efficient chemical manufacturing. Future research will increasingly focus on the immobilization of this compound and its derivatives onto solid supports for use in packed-bed reactors. This approach facilitates catalyst separation and recycling, reduces product contamination, and allows for the automation of chemical synthesis.

Several strategies for catalyst immobilization are being explored, including covalent tethering and non-covalent interactions. mit.eduresearchgate.net The development of robust and reusable supported catalysts derived from this compound will be crucial for their industrial application. Companies like Johnson Matthey offer catalyst kits specifically designed for flow chemistry, indicating a clear trend towards the adoption of this technology. matthey.com The combination of highly active and selective binaphthyl-based catalysts with the process advantages of continuous flow chemistry holds immense promise for the future of pharmaceutical and fine chemical synthesis. rsc.org

Computational Design and Predictive Modeling for Enantioselective Processes

Computational chemistry has become an indispensable tool in modern catalyst development. Density Functional Theory (DFT) calculations and other modeling techniques are increasingly used to predict the outcomes of enantioselective reactions and to guide the design of new catalysts. researchgate.netchemrevlett.comresearchgate.netdntb.gov.ua

Future research on this compound will heavily rely on computational studies to:

Elucidate reaction mechanisms and identify key transition states that govern enantioselectivity. researchgate.netnih.gov

Predict the effect of ligand modifications on catalytic performance. rsc.org

Screen virtual libraries of catalyst-substrate complexes to identify promising candidates for experimental investigation.

By combining computational insights with experimental validation, researchers can accelerate the discovery of highly effective catalytic systems based on the this compound scaffold. This synergy between theory and practice will be essential for tackling more challenging asymmetric transformations.

Multicomponent Catalysis and Cooperative Catalysis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly desirable from a green chemistry perspective due to their high atom economy and operational simplicity. unimi.it The development of chiral catalysts that can control the stereochemistry of MCRs is a significant area of future research. Ligands based on this compound are well-suited for this purpose, and their application in asymmetric MCRs is a promising frontier.

Furthermore, the concept of cooperative or synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, is gaining traction. researchgate.net Binaphthyl-based ligands can be incorporated into such systems, acting as the chiral component that directs the stereochemical outcome. Future work will likely explore the use of this compound derivatives in combination with other catalysts, such as organocatalysts or other transition metal complexes, to unlock novel reactivity and achieve higher levels of stereocontrol.

Sustainable and Green Chemistry Approaches in this compound Research